1-Cyclobutyl-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclobutyl group and a methoxy group
Preparation Methods
The synthesis of 1-Cyclobutyl-3-methoxybenzene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a cyclobutylboronic acid with a 3-methoxyphenyl halide in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution:
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclobutyl-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyclobutyl group can be reduced to a cyclobutane ring.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
1-Cyclobutyl-3-methoxybenzene has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the cyclobutyl group can influence the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
1-Cyclobutyl-3-methoxybenzene can be compared with other similar compounds, such as:
1-Cyclobutyl-4-methoxy-benzene: Similar structure but with the methoxy group in the para position.
1-Cyclopropyl-3-methoxy-benzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-Cyclobutyl-3-ethoxy-benzene: Similar structure but with an ethoxy group instead of a methoxy group.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclobutyl-3-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3 |
InChI Key |
BKYALEQPNMLLSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.